(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine
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Overview
Description
(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chloro and trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chloro-4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination step.
Chiral Catalysis: Employing chiral catalysts to directly synthesize the desired enantiomer, thereby bypassing the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-ol: A related compound with an alcohol group instead of an amine.
3-Chloro-4-(trifluoromethyl)aniline: A simpler analogue lacking the ethan-1-amine moiety.
Uniqueness
(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine is unique due to its chiral nature and the presence of both chloro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogues.
Properties
Molecular Formula |
C9H9ClF3N |
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Molecular Weight |
223.62 g/mol |
IUPAC Name |
(1S)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 |
InChI Key |
FRTKYTPNAHAITD-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
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